molecular formula C17H12N4O2S2 B2435266 N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide CAS No. 1092338-00-5

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide

Cat. No.: B2435266
CAS No.: 1092338-00-5
M. Wt: 368.43
InChI Key: ZANOSUSRPJLCSU-UHFFFAOYSA-N
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Description

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide is a complex organic compound featuring a thiazole ring, an oxadiazole ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The process may include:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)benzamide is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c1-10-13(16-19-14(21-23-16)12-8-5-9-24-12)25-17(18-10)20-15(22)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANOSUSRPJLCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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